N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
The compound N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (CAS: 872995-06-7) is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A thioether linkage connecting the triazolopyridazine moiety to a 2-((4-acetylphenyl)amino)-2-oxoethyl group.
- A 4-methylbenzamide substituent attached via an ethyl chain to the triazolopyridazine nitrogen.
- Molecular formula C25H24N6O3S and molecular weight 488.6 g/mol .
Its synthesis likely involves coupling reactions between thioacetamide intermediates and functionalized triazolopyridazine precursors, analogous to methods described for related compounds (e.g., quinazolinone derivatives in ).
Properties
IUPAC Name |
N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S/c1-16-3-5-19(6-4-16)25(34)26-14-13-22-29-28-21-11-12-24(30-31(21)22)35-15-23(33)27-20-9-7-18(8-10-20)17(2)32/h3-12H,13-15H2,1-2H3,(H,26,34)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJXJTQGAVXWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy.
Mode of Action
The compound interacts with its targets by inhibiting their activities. This inhibition is achieved through the compound’s ability to bind to the active sites of these kinases, thereby preventing them from catalyzing their respective reactions.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. Most notably, it disrupts the signaling pathways that promote cell proliferation and survival. This disruption leads to a decrease in the growth and survival of cancer cells.
Biological Activity
N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 444.52 g/mol. Its structure integrates multiple functional groups, including triazole, pyridazine, and thioether functionalities, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 444.52 g/mol |
| CAS Number | 894029-80-2 |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and pyrimidine derivatives possess potent antibacterial activity against strains such as E. coli and S. aureus . The presence of the acetylphenyl group in the structure enhances the binding affinity to bacterial targets.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit the growth of cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated by interactions with Bcl-2 proteins .
Anticonvulsant Activity
Some analogs of this compound have demonstrated anticonvulsant properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy in reducing seizure activity in animal models . The SAR analysis indicates that modifications in the phenyl rings significantly influence anticonvulsant activity.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications affect biological activity:
- Acetyl Group : Enhances lipophilicity and cellular uptake.
- Thioether Linkage : Important for interaction with biological targets.
- Triazole Ring : Contributes to the compound's ability to bind effectively to enzymes involved in disease pathways.
Study 1: Anticancer Efficacy
A study published in 2022 evaluated a series of triazole derivatives for their anticancer effects. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines .
Study 2: Antimicrobial Assessment
In a comparative study assessing antimicrobial activities of various thiazole derivatives, it was found that those incorporating the acetylphenyl moiety displayed superior activity against Gram-positive bacteria . This reinforces the importance of functional groups in enhancing biological efficacy.
Scientific Research Applications
N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that is of interest in medicinal chemistry for its potential biological activities. It has a molecular formula of C25H24N6O3S and a molecular weight of 488.57. The purity is usually 95%.
Target and Mode of Action
This compound targets c-Met and VEGFR-2 kinases and acts by inhibiting their activities. The inhibition of c-Met and VEGFR-2 kinases disrupts the signaling pathways that promote cell proliferation and survival. In silico pharmacokinetic studies suggest that it has promising drug-like properties. The compound’s action results in the inhibition of cancer cell growth and the induction of apoptosis.
Potential Applications
- Antimicrobial Activity Research suggests that derivatives of similar compounds exhibit antimicrobial properties, with thiazole and pyrimidine derivatives showing antibacterial activity against E. coli and S. aureus. The acetylphenyl group in the structure enhances binding affinity to bacterial targets.
- Anticancer Activity It has been shown to inhibit the growth of cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated by interactions with Bcl-2 proteins.
- Anticonvulsant Activity Some analogs of this compound have demonstrated anticonvulsant properties and have been evaluated for their efficacy in reducing seizure activity in animal models. SAR analysis indicates that modifications in the phenyl rings significantly influence anticonvulsant activity.
Structure-Activity Relationship (SAR)
SAR studies have provided critical insights into how structural modifications affect biological activity:
- Acetyl Group: Enhances lipophilicity and cellular uptake.
- Thioether Linkage: Important for interaction with biological targets.
- Triazole Ring: Contributes to the compound's ability to bind effectively to enzymes involved in disease pathways.
Case Studies
- Anticancer Efficacy: A study published in 2022 evaluated a series of triazole derivatives for their anticancer effects and indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines.
- Antimicrobial Assessment: A comparative study assessing the antimicrobial activities of various thiazole derivatives found that those incorporating the acetylphenyl moiety displayed superior activity against Gram-positive bacteria.
Comparison with Similar Compounds
Fluorobenzyl-Substituted Analog
Compound: N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (CAS: 872995-11-4)
Furan-Containing Analog
Compound : 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 891099-01-7)
- Structural Difference : Substitution of the 4-acetylphenyl and 4-methylbenzamide groups with a furan-2-yl ring and pyridin-3-ylmethyl thioether .
- Impact :
- The furan ring may increase π-π stacking interactions with aromatic residues in enzyme active sites.
- Absence of the benzamide group could reduce steric hindrance, favoring interactions with shallow binding pockets.
Antioxidant-Conjugated Analog
Compound: N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide
- Structural Difference : Incorporation of a 3,5-di-tert-butyl-4-hydroxybenzamide group instead of 4-methylbenzamide .
- Impact :
- The tert-butyl groups confer radical-scavenging properties, making this analog suitable for oxidative stress-related applications.
- Increased steric bulk may reduce bioavailability compared to the target compound.
Data Table: Key Properties and Structural Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
